FR 122047 hydrochloride
Overview
Description
FR 122047 hydrochloride is a selective cyclooxygenase-1 (COX-1) inhibitor . The IC50 values for COX-1 and COX-2 are 0.028 and 65 μM respectively . It has antiplatelet, analgesic, and anti-inflammatory effects following oral administration in vivo .
Synthesis Analysis
The synthesis of FR 122047 hydrochloride involves the evaluation and synthesis of 4,5-bis (4-methoxyphenyl)-2-substituted-thiazoles .
Molecular Structure Analysis
The molecular formula of FR 122047 hydrochloride is C23H25N3O3S.HCl . Its molecular weight is 459.99 . The chemical name is 1-[[4,5-bis(4-Methoxyphenyl)-2-thiazolyl]carbonyl]-4-methylpiperazine hydrochloride .
Physical And Chemical Properties Analysis
FR 122047 hydrochloride is a solid substance . It is soluble up to 10 mM in water . It should be stored in a desiccated state at +4°C .
Scientific Research Applications
COX-1 Inhibition
FR 122047 hydrochloride has been identified as a selective COX-1 inhibitor, with IC50 values of 0.028 μM for COX-1 and 65 μM for COX-2, indicating a high selectivity for COX-1 over COX-2 .
Antiplatelet Activity
This compound demonstrates antiplatelet activity by inhibiting platelet aggregation induced by arachidonic acid, collagen, and ADP. It is nearly 100 times more potent than aspirin in this regard .
Analgesic Effects
FR 122047 hydrochloride exhibits analgesic properties, providing pain relief in various models of pain when administered orally .
Anti-inflammatory Properties
Due to its COX-1 inhibition, FR 122047 hydrochloride also has anti-inflammatory effects, which have been observed following oral administration in vivo .
Therapeutic Research
The compound’s selectivity for COX-1 over COX-2 makes it a valuable tool in therapeutic research, particularly in conditions where COX-1 derived prostaglandins play a protective role .
Pharmacological Studies
FR 122047 hydrochloride is used in pharmacological studies to understand the role of COX-1 in various physiological and pathological processes .
Drug Development
Its potent antiplatelet and anti-inflammatory activities make FR 122047 hydrochloride an interesting candidate for drug development, especially for conditions where these effects are desired .
Biochemical Research
Researchers use FR 122047 hydrochloride to study the biochemical pathways involving COX-1 and its products, which can lead to new insights into disease mechanisms and potential treatments .
Mechanism of Action
Target of Action
FR 122047 hydrochloride is a selective inhibitor of Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including roles in inflammation, pain, and fever.
Mode of Action
FR 122047 hydrochloride interacts with COX-1 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these compounds.
Biochemical Pathways
The primary biochemical pathway affected by FR 122047 hydrochloride is the arachidonic acid pathway . By inhibiting COX-1, FR 122047 hydrochloride reduces the production of prostaglandins from arachidonic acid . This can lead to downstream effects such as a reduction in inflammation, pain, and fever, which are often associated with high levels of prostaglandins.
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of COX-1 by FR 122047 hydrochloride leads to a decrease in the production of prostaglandins . This results in antiplatelet, analgesic, and anti-inflammatory effects . These effects can be beneficial in conditions where there is an overproduction of prostaglandins, such as in inflammation and pain.
Safety and Hazards
When handling FR 122047 hydrochloride, it is advised to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17;/h4-11H,12-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMAVHIKOAOSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926866 | |
Record name | [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FR 122047 hydrochloride | |
CAS RN |
130717-51-0 | |
Record name | 1-((4,5-Bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130717510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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